3-Methyl-3-((phenylsulfinyl)methyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is an organic compound featuring a four-membered oxetane ring with a phenylsulfinylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the phenylsulfinylmethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often relies on scalable cyclization reactions and the use of robust catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-((phenylsulfinyl)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone under oxidative conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed
Oxidation: Phenylsulfonylmethyl oxetane.
Reduction: Phenylthiomethyl oxetane.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-((phenylsulfinyl)methyl)oxetane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenylsulfinyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfinyl group can modulate the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-oxetanemethanol: Another oxetane derivative with a hydroxymethyl group instead of a phenylsulfinyl group.
3-Phenyl-3-((phenylsulfonyl)methyl)oxetane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
3-Methyl-3-((phenylsulfinyl)methyl)oxetane is unique due to its specific combination of the oxetane ring and the phenylsulfinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14O2S |
---|---|
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
3-(benzenesulfinylmethyl)-3-methyloxetane |
InChI |
InChI=1S/C11H14O2S/c1-11(7-13-8-11)9-14(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
PJJNKTKKDHYKEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)CS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.